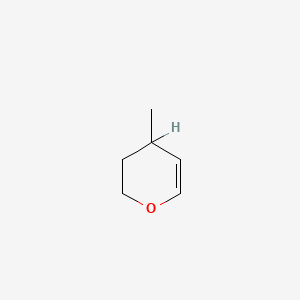

3,4-Dihydro-4-methyl-2H-pyran

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3,4-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-6-2-4-7-5-3-6/h2,4,6H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLGQCKMZPKPBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945367 | |

| Record name | 4-Methyl-3,4-dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2270-61-3 | |

| Record name | 3,4-Dihydro-4-methyl-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2270-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-4-methyl-2H-pyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002270613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3,4-dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-4-methyl-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,4 Dihydro 4 Methyl 2h Pyran and Its Derivatives

Cycloaddition Reactions in Dihydropyran Synthesis

Cycloaddition reactions represent a powerful and atom-economical approach to the formation of cyclic systems, including the dihydropyran ring. These reactions, particularly the [4+2] cycloadditions, are fundamental in constructing the six-membered oxygen-containing heterocycle with good stereochemical control.

[4+2] Cycloadditions and Hetero-Diels-Alder Reactions for Pyran Ring Formation

The hetero-Diels-Alder reaction, a variant of the conventional Diels-Alder reaction, is a cornerstone for the synthesis of heterocyclic compounds. rsc.org In this reaction, a conjugated diene reacts with a heterodienophile, a compound containing a double or triple bond to a heteroatom, to form a six-membered heterocycle. rsc.org For the synthesis of dihydropyrans, an oxo-Diels-Alder reaction is employed, where the dienophile contains a carbonyl group (C=O). This reaction provides a direct route to the dihydropyran ring system. rsc.org

The reaction typically involves the [4+2] cycloaddition of a conjugated diene with an aldehyde or ketone. To synthesize 3,4-Dihydro-4-methyl-2H-pyran, a plausible pathway would involve the reaction of a 1,3-diene bearing a methyl group at the appropriate position with formaldehyde (B43269) as the dienophile. The regioselectivity of the reaction is governed by the electronic properties of the substituents on both the diene and the dienophile.

Recent advancements have demonstrated the use of functionalized α,β-unsaturated carbonyl compounds as heterodienes in reactions with electron-rich olefins, such as enol ethers, to produce substituted dihydropyrans. rsc.orgacs.org For instance, the cycloaddition of 3-aryl-2-benzoyl-2-propenenitriles with N-vinyl-2-oxazolidinone yields 4-aryl-3,4-dihydro-2H-pyrans. rsc.org Furthermore, gold(I) catalysis has been shown to facilitate the [2+4] cycloaddition of 1,1-difluoroallenes with conjugated enones, leading to the formation of ring-difluorinated dihydro-2H-pyrans. rsc.org

| Catalyst/Conditions | Diene/Dienophile Components | Product Type | Reference |

| Thermal or Lewis Acid | Conjugated diene and an aldehyde/ketone | Dihydropyran | rsc.org |

| None | 3-aryl-2-benzoyl-2-propenenitriles and N-vinyl-2-oxazolidinone | 4-aryl-3,4-dihydro-2H-pyrans | rsc.org |

| AuCl(IPr)–AgSbF₆ | 1,1-Difluoroallenes and α,β-unsaturated ketones | Ring-difluorinated dihydro-2H-pyrans | rsc.org |

Intermolecular and Intramolecular Approaches to Substituted Dihydropyrans

Both intermolecular and intramolecular strategies are employed for the synthesis of substituted dihydropyrans, offering flexibility in accessing a wide range of derivatives.

Intermolecular approaches involve the reaction of two separate molecules, a diene and a dienophile, as described in the hetero-Diels-Alder reaction. Modern methods for constructing 3,4-dihydro-2H-pyrans often involve the reaction between ylidene derivatives of methylene-active compounds and β-oxo derivatives of acids or ketones. nih.gov These methods allow for the convergent synthesis of complex dihydropyran structures.

Intramolecular approaches , on the other hand, involve a single molecule containing both the diene and dienophile moieties. These reactions are particularly powerful for constructing fused and bicyclic pyran systems. A notable example is the intramolecular Heck reaction. For instance, the palladium-catalyzed intramolecular Heck reaction of O-allylated ethers, followed by β-H elimination, provides an efficient route to fused pyran rings. espublisher.com Similarly, tetracyclic pyran rings can be synthesized from O-methallylated ethers via an intramolecular Heck reaction followed by C–H bond activation. espublisher.com These intramolecular cyclizations often proceed with high regio- and stereoselectivity, dictated by the geometry of the starting molecule.

Ring-Closing Metathesis (RCM) Strategies for Dihydropyran Formation

Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for the synthesis of a wide variety of unsaturated rings, including dihydropyrans. acs.org This reaction, typically catalyzed by ruthenium carbene complexes, involves the intramolecular metathesis of a diene to form a cyclic alkene and a small volatile byproduct, such as ethylene (B1197577). organic-chemistry.org

Ruthenium Carbene Catalysis in Olefin Metathesis for Cyclic Enol Ethers

Ruthenium carbene complexes, such as the Grubbs' first and second-generation catalysts, are highly effective in catalyzing the RCM of acyclic dienes to form dihydropyrans. researchgate.netnih.gov A common strategy involves the synthesis of an acyclic precursor containing two terminal alkene functionalities connected by an ether linkage. Upon treatment with a ruthenium carbene catalyst, the molecule undergoes intramolecular metathesis to form the dihydropyran ring. nih.gov

For example, an olefin metathesis/double bond migration sequence of allyl ethers can be catalyzed by Grubbs' catalysts to yield cyclic enol ethers, which are isomers of dihydropyrans. The activation of these ruthenium complexes with a hydride source can promote the subsequent double bond migration. nih.gov The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the cyclization.

| Catalyst | Substrate Type | Product | Key Feature | Reference |

| Grubbs' Catalysts | Allyl ethers | Cyclic enol ethers | Olefin metathesis/double bond migration | nih.gov |

| Grubbs' 1st Generation | Prochiral 4-(allyloxy)hepta-1,6-diynes | 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans | Chemoselective enyne metathesis |

Two-Directional RCM for Stereoselective Dihydropyran Production

While the term "two-directional RCM" is not extensively documented for the specific synthesis of dihydropyrans, the principles of stereocontrol in RCM are well-established and can be applied to achieve stereoselective dihydropyran production. Diastereoselective RCM can be achieved by using chiral substrates or chiral catalysts.

In the context of dihydropyran synthesis, the stereochemical outcome of the RCM reaction can be influenced by the steric and electronic properties of substituents on the starting diene. For instance, in the RCM of trienes derived from α-hydroxy carboxylic acid esters, the stereochemistry of the resulting dihydropyran is dependent on the protecting group on the hydroxyl moiety. This demonstrates that substrate control can be a powerful tool for achieving diastereoselectivity in dihydropyran synthesis.

Organocatalytic and Metal-Catalyzed Processes for Dihydropyran Synthesis

In addition to cycloaddition and metathesis reactions, a variety of organocatalytic and metal-catalyzed processes have been developed for the synthesis of dihydropyrans and their derivatives, often with high enantioselectivity.

Organocatalytic methods have gained significant prominence due to their mild reaction conditions and the ability to generate chiral products without the need for toxic or expensive metals. Several classes of organocatalysts have been successfully employed in dihydropyran synthesis:

N-Heterocyclic Carbenes (NHCs) : NHCs are versatile organocatalysts that can be used in various annulation reactions to form dihydropyran-2-ones, which are valuable derivatives of dihydropyrans. nih.gov These reactions often proceed through [4+2] or [3+3] cycloaddition pathways. nih.gov

Chiral N,N'-Dioxides : These bifunctional organocatalysts have been successfully applied to the asymmetric cascade Michael/hemiacetalization reaction of α-substituted cyano ketones and β,γ-unsaturated α-ketoesters, affording multifunctionalized chiral dihydropyrans in excellent yields and high enantioselectivities. acs.orgacs.org

Cinchona Alkaloid Derivatives : Cinchona squaramide catalysts have been used in a diastereo- and enantioselective Claisen rearrangement/oxa-Michael addition tandem sequence to access a range of valuable dihydropyrans. researchgate.net

Diphenylprolinol Silyl Ether : This catalyst has been shown to mediate the domino Michael/enolization/acetalization reaction of α-acyl β-aryl-substituted acrylonitrile and aldehydes to produce 3,4-trans-dihydropyrans with high enantioselectivity. organic-chemistry.org

Metal-catalyzed processes offer alternative and often complementary routes to dihydropyrans. A variety of metals have been shown to catalyze the formation of the dihydropyran ring:

Iron : Iron(III)-catalyzed reactions of aryl ketone precursors can proceed via 3,4-dihydro-2H-pyran intermediates to form tetrahydronaphthalenes. researchgate.net Under Brønsted acid catalysis, the dihydropyran can be isolated as the final product. researchgate.net

Palladium : Palladium-catalyzed reactions, such as the intramolecular Heck reaction of O-allylated ethers, provide a route to fused pyran rings. espublisher.com Additionally, palladium-catalyzed oxidative Heck redox-relay strategies have been developed for the stereoselective synthesis of 2,6-trans-tetrahydropyrans. acs.org

Copper : C₂-symmetric bis(oxazoline)-Cu(II) complexes are effective catalysts for the inverse electron demand hetero-Diels-Alder reaction of α,β-unsaturated carbonyl compounds with electron-rich olefins, yielding dihydropyrans with high diastereo- and enantioselectivity. acs.orgresearchgate.net

Gold : Gold(I) catalysts can facilitate the [2+4] cycloaddition of 1,1-difluoroallenes with conjugated enones to produce ring-difluorinated dihydro-2H-pyrans. rsc.org Gold(III) catalysts have also been used in the tandem reaction of propargylic alcohols with 1,3-dicarbonyl compounds to synthesize 2,3,4-trisubstituted dihydropyrans. nih.gov

Tantalum : Tantalum-based metal-organic frameworks (Ta-MOFs) have been developed as reusable catalysts for the synthesis of 1,4-dihydropyran derivatives.

| Catalyst Type | Catalyst Example | Reaction Type | Product | Reference |

| Organocatalyst | N-Heterocyclic Carbene | [4+2] or [3+3] Annulation | Dihydropyran-2-one | nih.gov |

| Organocatalyst | Chiral N,N'-Dioxide | Cascade Michael/Hemiacetalization | Chiral Dihydropyran | acs.orgacs.org |

| Organocatalyst | Cinchona Squaramide | Claisen Rearrangement/Oxa-Michael Addition | Dihydropyran | researchgate.net |

| Organocatalyst | Diphenylprolinol Silyl Ether | Domino Michael/Enolization/Acetalization | 3,4-trans-Dihydropyran | organic-chemistry.org |

| Metal Catalyst | Iron(III) Chloride | Cyclization of Aryl Ketones | 3,4-Dihydro-2H-pyran intermediate | researchgate.net |

| Metal Catalyst | Palladium(II) Acetate (B1210297) | Intramolecular Heck Reaction | Fused Pyran Ring | espublisher.com |

| Metal Catalyst | Bis(oxazoline)-Cu(II) | Hetero-Diels-Alder | Enantioenriched Dihydropyran | acs.orgresearchgate.net |

| Metal Catalyst | Gold(I) or Gold(III) | Cycloaddition/Tandem Reaction | Substituted Dihydropyran | rsc.orgnih.gov |

| Metal Catalyst | Tantalum-MOF | Multicomponent Reaction | 1,4-Dihydropyran |

N-Heterocyclic Carbene (NHC)-Catalyzed Annulation Reactions for Dihydropyranone Synthesis

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of 3,4-dihydropyran-2-ones and their derivatives. nih.gov These reactions often proceed through the activation of aldehydes via the formation of Breslow-type adducts. nih.gov

One notable advancement involves the reaction of α,β-unsaturated enol esters or acid fluorides with TMS enol ethers, catalyzed by chiral triazolium salts, to produce a range of dihydropyranones. acs.org This method capitalizes on the catalytic generation of α,β-unsaturated acyl imidazolium cations and enolates, which then undergo a Michael addition-acylation sequence. acs.org

Researchers have also developed NHC-catalyzed cascade reactions to construct complex multicyclic lactones. For example, the reaction of β-methyl enals with dienones, facilitated by NHC organocatalysis, enables the synthesis of structurally intricate molecules containing challenging chiral quaternary carbon centers. nih.gov Furthermore, a highly stereoselective and broad-scope synthesis of tetra-substituted tetralines containing four contiguous stereocenters has been achieved through an NHC-organocatalyzed azolium-enolate cascade reaction. nih.gov

A significant development in this area is the gram-scale synthesis of dihydropyranones with a very low catalyst loading (0.025 mol%), which enhances the cost-effectiveness and reduces waste associated with the reaction. nih.gov Additionally, the use of potassium 2-oxo-3-enoates in NHC-catalyzed reactions with 1,3-dicarbonyl compounds has yielded chiral dihydropyranones with high yields and enantiomeric excesses. nih.gov

| Catalyst System | Reactants | Product | Yield (%) | Enantiomeric Excess (%) |

| Chiral Triazolium Salt | α,β-Unsaturated enol esters/acid fluorides and TMS enol ethers | Dihydropyranones | Varies | Achievable |

| NHC Catalyst O | Potassium 2-oxo-3-enoates and 1,3-dicarbonyl compounds | Chiral Dihydropyranones | up to 96% | up to 96% |

| NHC Catalyst K | Enals and Enones (under oxidative conditions) | Tetra-substituted Tetralines | High | High |

| NHC (0.025 mol%) | Enone | Dihydropyranone | 82% | >99% dr |

Palladium-Catalyzed Tandem Reactions for Substituted Pyran Derivatives

Palladium catalysis has proven to be a versatile tool for constructing substituted pyran rings through tandem or cascade reactions. These processes often involve multiple bond-forming events in a single operation, offering high efficiency and atom economy.

One approach involves an intramolecular palladium-catalyzed cyclization followed by either β-H elimination or C-H activation. For instance, O-allylated compounds can be converted to pyrans in the presence of palladium acetate, PPh3, cesium carbonate, and TBAC in DMF. researchgate.net This methodology represents a form of the intramolecular Heck reaction. researchgate.net

Another powerful strategy is the palladium-catalyzed tandem heterocyclization/cross-coupling reaction. A highly regio- and diastereoselective synthesis of 7-vinyl-6,7-dihydro-4H-furo[3,4-c]pyran derivatives has been achieved from 2-butene-1,4-diols and 2-(1-alkynyl)-2-alken-1-ones. acs.org The key to this formal (3+3) cycloaddition is the generation of a π-allyl palladium species from the 2-butene-1,4-diol. acs.org

Furthermore, palladium-copper catalysis has been employed for the regioselective synthesis of α-pyrones fused with thiophene. The reaction of 3-iodothiophene-2-carboxylic acid with terminal alkynes in the presence of a PdCl2(PPh3)2–Et3N–CuI catalyst system affords 5-substituted 4-alkynylthieno[2,3-c]pyran-7-ones in good yields. aurigeneservices.com A plausible mechanism involves the formation of a palladium-acetylide complex, followed by cyclization. aurigeneservices.com

| Catalyst System | Reactants | Product | Key Feature |

| Pd(OAc)2/PPh3/Cs2CO3/TBAC | O-allylated compounds | Fused Pyran Rings | Intramolecular Heck Reaction |

| Pd-catalyst | 2-Butene-1,4-diols and 2-(1-Alkynyl)-2-alken-1-ones | 7-Vinyl-6,7-dihydro-4H-furo[3,4-c]pyran Derivatives | Formal (3+3) Allylic Cycloaddition |

| PdCl2(PPh3)2/CuI/Et3N | 3-Iodothiophene-2-carboxylic acid and Terminal Alkynes | 4-Alkynylthieno[2,3-c]pyran-7-ones | Tandem Coupling-Cyclization |

Titanocene-Catalyzed Reductive Domino Reactions

Titanocene-catalyzed reactions provide a unique avenue for the synthesis of complex pyran derivatives. These reactions often proceed through radical intermediates, enabling transformations that are challenging to achieve with other methods.

A notable example is the titanocene-catalyzed reductive domino reaction for the synthesis of gem-difluorobishomoallylic alcohols from trifluoromethyl-substituted alkenes and epoxides. nih.govacs.org This process involves a Ti(III)-mediated radical-type ring opening of the epoxide, followed by an allylic defluorinative cross-coupling reaction. nih.govacs.org Importantly, the resulting cross-coupling products can be derivatized in a single step to afford diverse 6-fluoro-3,4-dihydro-2H-pyrans. nih.govacs.orgorganic-chemistry.org

The catalytic cycle is initiated by the reduction of titanocene dichloride (Cp2TiCl2) to a Ti(III) species. wikipedia.org This species then facilitates the domino reaction sequence. The methodology is characterized by its complete regioselectivity and high tolerance for various functional groups. nih.govacs.org

| Reactants | Catalyst | Key Intermediates | Product |

| Trifluoromethyl-substituted alkenes and Epoxides | Titanocene(III) | Ti(III)-mediated radical species | 6-Fluoro-3,4-dihydro-2H-pyrans |

Lewis Acid Catalysis in Prins Cyclization for Pyranone Formation

The Prins cyclization, an acid-catalyzed reaction between an alkene and a carbonyl compound, is a powerful tool for the synthesis of tetrahydropyran (B127337) and dihydropyran rings. researchgate.net The choice of Lewis acid can significantly influence the reaction outcome and selectivity. researchgate.net

Various Lewis acids, including FeCl3, have been employed to catalyze the Prins cyclization to form 4-hydroxy-substituted tetrahydropyrans with excellent stereoselectivity under mild conditions. nih.gov The reaction mechanism involves the formation of an oxocarbenium ion, which then undergoes cyclization. uva.es

In some cases, the nature of the Lewis acid can even alter the reaction pathway. For instance, in silyl-Prins cyclizations of vinylsilyl alcohols, the choice of Lewis acid determines whether dihydropyrans or halogenated tetrahydropyrans are formed. uva.es The use of BiCl3 as a catalyst in the presence of TMSCl leads to the formation of 4-chloro tetrahydropyrans in high yields and with excellent stereoselectivity. uva.es

The Prins cyclization has also been utilized in one-pot, multi-component reactions to generate highly substituted tetrahydropyrans. researchgate.net For example, a sequence involving lithiation-borylation, allylation, and a final Prins cyclization can be used to construct complex pyran structures. researchgate.net

| Lewis Acid | Reactants | Product | Key Features |

| FeCl3 | Homoallylic alcohols and Aldehydes | 4-Hydroxy-substituted Tetrahydropyrans | Excellent stereoselectivity, mild conditions |

| BiCl3/TMSCl | Vinylsilyl alcohols and Aldehydes | 4-Chloro Tetrahydropyrans | High yield and stereoselectivity |

| TMSOTf then TiCl4 | Homoallylic alcohol and Aldehyde | trans-2,6-disubstituted THP | Formation of a 7-membered cyclic acetal (B89532) intermediate |

| BF3·OEt2 | Homoallylic alcohol and Aldehyde | Dihydropyrans | Can lead to a mixture of products |

Molecular Iodine Catalysis for Dihydropyran Synthesis

Molecular iodine has emerged as a practical, mild, and inexpensive catalyst for the synthesis of substituted pyrans. chemrxiv.org This methodology often proceeds under solvent-free conditions at ambient temperature, offering a green alternative to other synthetic protocols. chemrxiv.org

The iodine-catalyzed reaction can be applied to the 6-endo-trig cyclization of γ-alkenyl ketones to produce 3,4-dihydro-2H-pyran derivatives. chemrxiv.org The catalytic activity of iodine is attributed to its ability to act as a Lewis acid and activate the carbonyl group. Mechanistic studies suggest that the reaction may proceed through halogen-bonding, Brønsted acid, or higher oxidation state iodine species. chemrxiv.org

Furthermore, molecular iodine can catalyze the condensation of tetrahydropyran-4-one with aromatic aldehydes to synthesize 3,5-bis-(arylmethylidene)-tetrahydropyran-4-ones in good to excellent yields. tandfonline.com These reactions are typically rapid, often completing within an hour at room temperature. tandfonline.com

| Reactants | Catalyst | Conditions | Product | Yield (%) |

| γ-Alkenyl Ketones | Molecular Iodine (10 mol%) | Solvent-free, room temperature | 3,4-Dihydro-2H-pyran derivatives | up to 89% |

| Tetrahydropyran-4-one and Araldehydes | Molecular Iodine (0.1 mmol) | DCM, 25 °C | 3,5-Bis-(arylmethylidene)-tetrahydropyran-4-ones | up to 95% |

Zirconium-Based Catalysts (e.g., ZrCl4@Arabic Gum) in Multicomponent Reactions

Zirconium-based catalysts have gained attention due to their low toxicity, affordability, and versatility in organic synthesis. nih.gov Zirconium tetrachloride (ZrCl4), in particular, has been utilized as an efficient catalyst in multicomponent reactions for the synthesis of pyran-containing heterocycles. acgpubs.orgresearchgate.net

One such application is the one-pot, three-component reaction of 3,4-dihydropyran, urea, and various aromatic aldehydes to produce hexahydropyrano pyrimidinone derivatives in good yields and with excellent diastereoselectivity. acgpubs.orgresearchgate.net This method benefits from readily available starting materials and short reaction times. researchgate.net

To enhance the reusability and environmental friendliness of the catalyst, zirconium has been immobilized on supports like Arabic gum. ZrCl4@Arabic Gum has been shown to be an effective and recyclable heterogeneous Lewis acid catalyst for the synthesis of 14-aryl-14H-dibenzo[a,j]xanthene derivatives from 2-naphthol and aldehydes under solvent-free conditions. ajgreenchem.com This heterogeneous catalyst offers advantages such as high yields, non-toxicity, and operational simplicity. ajgreenchem.com

| Catalyst | Reaction Type | Reactants | Product | Key Advantages |

| ZrCl4 | One-pot three-component | 3,4-Dihydropyran, Urea, Benzaldehyde | Hexahydropyrano pyrimidinone derivatives | High yield, excellent diastereoselectivity, short reaction time |

| ZrCl4@Arabic Gum | One-pot | 2-Naphthol, Aldehydes | 14-Aryl-14H-dibenzo[a,j]xanthene derivatives | Reusable, solvent-free, high efficiency |

Nano-SnO2 Catalysis in Aqueous Media for Pyran Synthesis

The use of nanomaterials as catalysts in aqueous media represents a significant step towards green and sustainable chemistry. Nano-tin(IV) oxide (nano-SnO2) has been demonstrated as an efficient and recyclable catalyst for the synthesis of 2-amino-4H-pyran derivatives. samipubco.com

This method involves a multi-component reaction between aryl aldehydes, β-dicarbonyl compounds (like dimedone), and malononitrile in water under reflux conditions. samipubco.com The use of nano-SnO2 offers several advantages, including high yields, operational simplicity, an environmentally friendly solvent, and the ability to recover and reuse the catalyst for up to five cycles with similar yields. samipubco.com The synthesis of the nano-SnO2 catalyst itself is a high-yield process. samipubco.com

The proposed mechanism involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. nih.gov Compared to other reported catalysts, nano-SnO2 provides better or comparable yields in shorter reaction times. samipubco.com

| Catalyst | Reactants | Solvent | Key Advantages | Product Yield |

| Nano-SnO2 | Aryl aldehydes, β-Dicarbonyl compounds, Malononitrile | Water | High yields, simple procedure, reusable catalyst, environmentally friendly | Excellent |

Condensation and Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures in a single step from three or more starting materials. This approach is characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular libraries.

One-pot, three-component condensation reactions are an efficient strategy for the synthesis of various pyran-annulated heterocyclic systems. researchgate.net These reactions typically involve the combination of an aldehyde, an active methylene (B1212753) compound, and a C-H acid or a derivative thereof. The use of environmentally friendly conditions, such as aqueous media, and reusable catalysts has made this approach particularly attractive. researchgate.net

For instance, the reaction of an aryl aldehyde, malononitrile, and barbituric acid or 4-hydroxycoumarin in the presence of a natural and reusable iron ore pellet catalyst can afford pyrano[2,3-d]pyrimidine and dihydropyrano[c]chromene derivatives in excellent yields. researchgate.net This method offers several advantages, including a simple procedure, short reaction times, and easy catalyst recovery. researchgate.net Another example involves the DABCO-mediated three-component coupling of naphthols, aromatic aldehydes, and malononitrile at room temperature to produce 2-amino-3-cyano-naphth[b]pyran derivatives. tandfonline.com

| Catalyst/Solvent System | Reactants | Product Type | Yield | Reference |

| Iron ore pellet / Water | Aryl aldehyde, Malononitrile, Barbituric acid/4-hydroxycoumarin | Pyrano[2,3-d]pyrimidine / Dihydropyrano[c]chromene | Excellent | researchgate.net |

| DABCO / Ethanol | Naphthol, Aromatic aldehyde, Malononitrile | 2-Amino-3-cyano-naphth[b]pyran | Good to Excellent | tandfonline.com |

| L-proline / Aqueous ethanol | Pyrazole carbaldehyde, Malononitrile, Dimedone | Tetrahydrobenzo[b]pyran | Not specified | researchgate.net |

| Visible light / Ethanol/Water | Aldehyde/Isatin, Malononitrile, α-cyano ketone | 2-Amino-4H-pyran-3,5-dicarbonitrile | High | acs.org |

Four-component reactions (4CRs) further enhance the efficiency of MCRs by incorporating a fourth reactant, leading to the formation of even more complex and diverse 3,4-dihydro-2H-pyran derivatives. A notable example is the synthesis of structurally diverse 3,4-dihydro-2H-pyrans through the reaction of arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones. acs.orgnih.gov The key step in this process is proposed to be a Michael addition of an in situ formed enamino ester to an arylidine cyclic 1,3-diketone. acs.orgnih.govnih.gov The selectivity towards either dihydropyridinones or dihydropyrans is dependent on the structure of the cyclic 1,3-diketone used. acs.orgnih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product | Key Reaction Step | Reference |

| Arylamine | Acetylenedicarboxylate | Aromatic aldehyde | Cyclic 1,3-diketone | 3,4-Dihydro-2H-pyran | Michael addition | acs.orgnih.gov |

| Phosphonate | Aldehyde derivative | Nitrile | α-Acidic isonitrile | 3,4-Dihydropyridin-2-one | Not specified | nih.gov |

The formation of the pyran ring often involves an intramolecular cyclization that can be viewed as a type of aldehyde-alcohol condensation. In the context of sugar chemistry, the cyclic hemiacetal form of glucose, known as the pyranose form, arises from the reaction of the alcohol on C-5 with the aldehyde at C-1. masterorganicchemistry.com This ring-chain tautomerism is a fundamental principle that can be applied to the synthesis of dihydropyran rings. masterorganicchemistry.com

An aldol condensation is a reaction where two carbonyl compounds react to form a β-hydroxyaldehyde or β-hydroxyketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.org This principle is relevant to pyran synthesis, as intramolecular aldol-type reactions can lead to the formation of cyclic structures. jackwestin.commasterorganicchemistry.com For instance, a molecule containing both an aldehyde/ketone and a hydroxyl group at appropriate positions can undergo an intramolecular reaction to form a cyclic hemiacetal, a key intermediate in pyran ring formation. The subsequent dehydration can then lead to the dihydropyran ring. During the hydrothermal degradation of carbohydrates, α-carbonyl aldehydes can undergo aldol condensation followed by acetal cyclization and dehydration to form solid humins with furan (B31954) ring structures. nih.gov

Stereoselective and Asymmetric Synthesis of Chiral Dihydropyrans

The synthesis of enantiomerically pure dihydropyrans is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Stereoselective and asymmetric synthetic methods aim to control the three-dimensional arrangement of atoms in the target molecule.

Enzymatic kinetic resolution (EKR) is a powerful technique for obtaining enantiomerically pure compounds. This method relies on the ability of enzymes to selectively catalyze the reaction of one enantiomer in a racemic mixture at a much faster rate than the other. taylorandfrancis.com Lipases are commonly used enzymes in EKR due to their high catalytic activity, stability, and broad substrate specificity. taylorandfrancis.com

While the maximum yield for a kinetic resolution is 50% for the resolved enantiomer, this limitation can be overcome by employing a dynamic kinetic resolution (DKR). nih.govacs.org In DKR, the enzymatic resolution is coupled with an in situ racemization of the less reactive enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiopure product. taylorandfrancis.comnih.govacs.org This has been successfully applied to the synthesis of enantiomerically pure alcohols and amines. acs.org Although direct examples for this compound are not prevalent in the provided search results, the principles of EKR and DKR are applicable to the resolution of racemic dihydropyran derivatives containing appropriate functional groups, such as hydroxyl groups, that can be acted upon by enzymes like lipases. nih.gov

| Method | Principle | Maximum Yield | Key Feature | Reference |

| Enzymatic Kinetic Resolution (EKR) | Enzyme selectively reacts with one enantiomer. | 50% | Access to one enantiopure product and the unreacted enantiomer. | taylorandfrancis.comacs.org |

| Dynamic Kinetic Resolution (DKR) | EKR combined with in situ racemization of the slower-reacting enantiomer. | 100% | Complete conversion of the racemate to a single enantiopure product. | nih.govacs.org |

Asymmetric cycloaddition reactions, particularly formal (4+2) cycloadditions, provide a direct route to chiral dihydropyran derivatives. nih.gov Chiral organocatalysts, such as isochalcogenoureas, have been successfully employed as Lewis base catalysts for these transformations. nih.gov These catalysts can activate allenoates to react with various Michael acceptors, leading to the formation of dihydropyrans with a (Z)-configured exocyclic double bond in a highly diastereo- and enantioselective manner. nih.gov

Another approach involves the use of chiral phosphoric acids to catalyze the asymmetric [2+4] cycloaddition of 3-vinylindoles with ortho-quinone methides. mdpi.com This method yields indole-containing chroman (a type of dihydropyran) derivatives with high yields, good diastereoselectivities, and excellent enantioselectivities. mdpi.com

| Catalyst Type | Reactants | Reaction Type | Selectivity | Reference |

| Chiral Isochalcogenoureas | Allenoates, Michael acceptors | Formal (4+2) Cycloaddition | High diastereo- and enantioselectivity | nih.gov |

| Chiral Phosphoric Acid | 3-Vinylindoles, ortho-Quinone methides | Asymmetric [2+4] Cycloaddition | Good diastereoselectivity, Excellent enantioselectivity | mdpi.com |

Stereoselective Birch Reduction for Dihydropyranone Precursors

The Birch reduction is a powerful method for the partial reduction of aromatic rings, transforming them into 1,4-cyclohexadienes. This reaction proceeds by a dissolving metal reduction, typically using an alkali metal like sodium or lithium in liquid ammonia with an alcohol as a proton source. dntb.gov.uamasterorganicchemistry.com A key application of this methodology in the synthesis of dihydropyranone precursors involves the reduction of substituted aryl ethers.

The reduction of an aryl methyl ether (anisole derivative) initially forms a radical anion. Subsequent protonation by the alcohol, a second one-electron reduction, and a final protonation yields a dihydroenol ether. baranlab.org These enol ethers are versatile intermediates that can be hydrolyzed under acidic conditions to yield β-keto esters or 1,5-dicarbonyl compounds. masterorganicchemistry.com These resulting acyclic compounds are ideal precursors that can undergo intramolecular cyclization (e.g., aldol condensation or lactonization) to form the dihydropyranone ring system.

Stereoselectivity in the Birch reduction and subsequent transformations can be influenced by the substitution pattern on the aromatic ring and the reaction conditions. For instance, the reduction of chiral aromatic substrates containing a stereogenic center can proceed with diastereoselectivity, influenced by steric hindrance that directs the approach of the solvated electrons and the proton source. Furthermore, asymmetric Birch reductions have been developed where a chiral auxiliary is appended to the aromatic precursor. This auxiliary can effectively shield one face of the molecule, leading to a preferred stereochemical outcome in the resulting dihydroaromatic product. harvard.edu The stereocenters established in this reduction step are then carried through to the dihydropyranone product after cyclization.

Table 1: Birch Reduction of Methoxy-Substituted Aromatic Compounds for Precursor Synthesis

| Aromatic Substrate | Product after Reduction & Hydrolysis | Potential Dihydropyranone | Typical Yield (%) |

|---|---|---|---|

| 1-methoxy-3-methylbenzene | 5-methylcyclohexane-1,3-dione | Methyl-substituted dihydropyranone | 75-90 |

| 1,3-dimethoxybenzene | Cyclohexane-1,3-dione | Unsubstituted dihydropyranone | 80-95 |

Chiral Auxiliaries in Dihydropyran Ring Construction

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. researchgate.netwikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. This strategy is widely employed in the asymmetric synthesis of dihydropyran rings, most notably through the hetero-Diels-Alder reaction. harvard.edu

The hetero-Diels-Alder reaction is a cycloaddition between a diene and a heterodienophile, such as an aldehyde or a ketone, to form a dihydropyran ring. To achieve stereocontrol, a chiral auxiliary can be attached to either the diene or the dienophile. For example, α,β-unsaturated esters or amides derived from chiral alcohols or amines are commonly used as dienophiles.

Prominent chiral auxiliaries used in this context include:

Evans' Oxazolidinones: When attached to an acrylate dienophile, these auxiliaries effectively shield one face of the double bond, directing the approach of the diene to the opposite face. Lewis acid catalysis is often employed to activate the dienophile and lock its conformation, enhancing diastereoselectivity. nih.gov

Oppolzer's Camphorsultam: Similar to Evans' auxiliaries, the camphorsultam provides a rigid chiral environment that dictates the stereochemical course of the cycloaddition. harvard.edu

8-Phenylmenthol: This chiral alcohol, developed by E. J. Corey, can be used to form chiral acrylate esters that undergo highly diastereoselective Diels-Alder reactions. wikipedia.org

The reaction of Danishefsky's diene with an aldehyde bearing a chiral auxiliary is a classic example. The auxiliary guides the facial selectivity of the diene's approach to the aldehyde, establishing the stereocenters at the newly formed dihydropyranone ring with high fidelity. nih.gov Subsequent removal of the auxiliary by hydrolysis or reduction yields the enantiomerically enriched dihydropyranone.

Table 2: Diastereoselectivity in Chiral Auxiliary-Mediated Hetero-Diels-Alder Reactions

| Dienophile Auxiliary | Diene | Lewis Acid Catalyst | Diastereomeric Excess (d.e.) |

|---|---|---|---|

| Evans' Oxazolidinone | Danishefsky's Diene | MgBr₂·OEt₂ | >95% |

| Oppolzer's Camphorsultam | 1,3-Butadiene (B125203) | Et₂AlCl | >90% |

Ring Expansion and Rearrangement Strategies for Dihydropyrans

Ring expansion and rearrangement reactions offer powerful and often stereospecific routes to dihydropyran structures from smaller, strained ring systems or acyclic precursors. These methods leverage thermodynamic driving forces, such as the relief of ring strain, to construct the six-membered heterocycle.

Ring Expansion of Vinyl Oxetanes: Oxetanes, four-membered oxygen-containing heterocycles, are strained and can undergo ring expansion to form more stable five- or six-membered rings. nih.gov The acid-catalyzed ring expansion of 2-vinyloxetanes is a direct method for synthesizing 3,6-dihydro-2H-pyrans. acs.org In this process, a Lewis or Brønsted acid activates the oxetane oxygen, facilitating a nucleophilic attack by the vinyl group's π-bond onto the adjacent carbon. This concerted or stepwise process results in the formation of the dihydropyran ring. The use of chiral acids, such as a chiral phosphoric acid, can render this transformation enantioselective, producing optically active dihydropyrans. acs.org

Rearrangement of Cyclopropyl Carbinols: The rearrangement of cyclopropyl carbinyl cations is a classic transformation that can be adapted for heterocycle synthesis. researchgate.net Suitably substituted cyclopropyl carbinols, upon treatment with a Lewis acid, can generate a carbocation adjacent to the cyclopropane ring. This intermediate can undergo a ring-opening rearrangement, where the strain of the three-membered ring is released to form a more stable homoallylic cation. nih.govrsc.org If an oxygen atom is appropriately positioned within the molecule, it can act as an internal nucleophile, trapping the carbocation to forge the dihydropyran ring in a stereocontrolled manner.

Claisen Rearrangement of Allyl Vinyl Ethers: The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether that produces a γ,δ-unsaturated carbonyl compound. scielo.org.bo This reaction is highly valuable for its ability to form carbon-carbon bonds with excellent stereocontrol. While it does not directly produce a dihydropyran, it is a key strategy for synthesizing acyclic precursors with the correct stereochemistry and functionality for subsequent cyclization. An allyl vinyl ether can be heated or treated with a Lewis acid to induce the rearrangement. researchgate.net The resulting unsaturated aldehyde or ketone can then be cyclized to a dihydropyran via intramolecular reactions like hetero-Michael addition or acetalization.

Table 3: Comparison of Rearrangement Strategies for Dihydropyran Synthesis

| Strategy | Starting Material | Key Intermediate | Driving Force |

|---|---|---|---|

| Oxetane Ring Expansion | 2-Vinyloxetane | Oxonium ion / Carbocation | Relief of ring strain |

| Cyclopropyl Carbinol Rearrangement | Cyclopropyl carbinol derivative | Cyclopropyl carbinyl cation | Relief of ring strain |

Chemical Reactivity and Mechanistic Transformations of 3,4 Dihydro 4 Methyl 2h Pyran and Its Derivatives

Electrophilic Addition Reactions to the Dihydropyran Double Bond

The double bond in 3,4-Dihydro-4-methyl-2H-pyran is electron-rich due to the resonance contribution from the adjacent oxygen atom, making it highly susceptible to attack by electrophiles. This reactivity is characteristic of enol ethers.

The addition of halogens such as chlorine (Cl₂) and bromine (Br₂) to this compound proceeds via an electrophilic addition mechanism. The reaction typically occurs readily without the need for a Lewis acid catalyst.

The mechanism involves the initial attack of the π-electrons of the double bond on the halogen molecule, leading to the formation of a cyclic halonium ion intermediate. libretexts.orgmasterorganicchemistry.com This three-membered ring is positively charged. The presence of the ring oxygen and the 4-methyl group influences the stability and subsequent opening of this intermediate. The bromide or chloride ion, generated in the first step, then acts as a nucleophile. It attacks one of the two carbons of the former double bond from the side opposite to the halonium ion ring, resulting in an anti-addition product. masterorganicchemistry.comlibretexts.org The attack occurs in a stereospecific manner, leading to the formation of a trans-dihalide. Due to the influence of the adjacent ring oxygen, the initial addition product is a 2,3-dihalotetrahydropyran derivative. The halogen atom at the 2-position (the anomeric carbon) is particularly reactive towards subsequent substitution reactions. sigmaaldrich.com

Table 1: Products of Halogenation

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Br₂ in CCl₄ | trans-2,3-Dibromo-4-methyltetrahydropyran |

The addition of sulfenyl halides (RSX, e.g., benzenesulfenyl chloride, C₆H₅SCl) to the dihydropyran double bond also follows an electrophilic addition pathway. The reaction is initiated by the electrophilic sulfur atom of the sulfenyl halide.

The mechanism proceeds through a bridged thiiranium ion (also known as an episulfonium ion) intermediate, which is analogous to the halonium ion. researchgate.netnih.gov The regioselectivity of the subsequent nucleophilic attack by the halide ion (X⁻) is determined by the electronic effects of the enol ether system. The resonance effect of the ring oxygen stabilizes positive charge development at the C2 carbon (the anomeric position). Consequently, the C2 carbon bears a greater partial positive charge in the thiiranium ion intermediate. This directs the nucleophilic attack of the halide to the C2 position, following a Markovnikov-type regioselectivity. nih.gov The result is the formation of a 2-halo-3-(alkyl/arylthio)tetrahydropyran derivative with a trans stereochemical arrangement.

Table 2: Regioselectivity in Sulfenyl Halide Addition

| Reactant | Reagent | Intermediate | Major Product | Regioselectivity |

|---|

In the presence of a catalytic amount of acid, this compound readily undergoes the addition of various nucleophiles, such as water and alcohols. This reaction is fundamental to the use of dihydropyran as a protecting group for alcohols. organic-chemistry.orgwikipedia.org

The mechanistic pathway begins with the protonation of the double bond at the C3 position. youtube.com This regioselectivity is dictated by the formation of the more stable carbocation intermediate. The resulting cation is not a simple secondary carbocation at C2; instead, it is an oxocarbenium ion, significantly stabilized by resonance with the adjacent oxygen atom. The lone pairs on the oxygen can be shared, delocalizing the positive charge. The 4-methyl group has a minor electronic donating effect that further stabilizes this cation.

In the second step, a nucleophile (e.g., water or an alcohol) attacks the highly electrophilic C2 carbon of the oxocarbenium ion. Subsequent deprotonation of the adduct by a base (such as water or another molecule of the alcohol) yields the final product and regenerates the acid catalyst. youtube.comnih.gov For instance, the reaction with methanol (B129727) yields 2-methoxy-4-methyltetrahydropyran.

Nucleophilic Reactions and Ring-Opening Processes

The acid-catalyzed addition of water to this compound can lead to a ring-opening hydrolysis reaction. This process transforms the cyclic enol ether into an acyclic hydroxy aldehyde.

The mechanism is initiated as described in section 3.1.3, with protonation of the double bond to form a resonance-stabilized oxocarbenium ion, which is then attacked by water. This forms a protonated hemiacetal (or lactol). youtube.com Deprotonation yields the cyclic hemiacetal, 2-hydroxy-4-methyltetrahydropyran. This hemiacetal exists in equilibrium with its open-chain tautomer, 5-hydroxy-3-methylpentanal. chemguide.co.uklibretexts.org The presence of excess water and acid catalyst drives the equilibrium toward the ring-opened product. The entire process is reversible, and removal of water can favor the formation of the cyclic dihydropyran from the hydroxy aldehyde. ucoz.com

Direct reaction of the this compound double bond with strong carbon nucleophiles like Grignard reagents (RMgX) or cyanide (CN⁻) is generally not observed. The enol ether functionality is relatively stable to strongly basic and nucleophilic reagents such as Grignard reagents and organolithiums. sigmaaldrich.comlibretexts.org

However, these nucleophiles can be incorporated into the tetrahydropyran (B127337) ring via a two-step sequence. First, an acid-catalyzed addition of a hydrogen halide (HX) to the dihydropyran forms a 2-halotetrahydropyran, as described in section 3.1.3. The resulting α-halo ether is highly reactive towards nucleophilic substitution. Subsequent reaction with a Grignard reagent results in the displacement of the halide and the formation of a C-C bond, yielding a 2-alkyl-4-methyltetrahydropyran. sigmaaldrich.comyoutube.com This provides an indirect method for the alkylation of the dihydropyran ring.

Similarly, the cyanide anion can act as a nucleophile to displace the halide from the 2-halotetrahydropyran intermediate. sigmaaldrich.com The reaction proceeds via an Sₙ2-type mechanism to afford 2-cyano-4-methyltetrahydropyran. libretexts.org Direct addition of cyanide to the double bond is unfavorable but could potentially occur under acidic conditions that generate the intermediate oxocarbenium ion, which could then be trapped by the cyanide nucleophile. youtube.comchemguide.co.uk

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Chlorine |

| Bromine |

| trans-2,3-Dibromo-4-methyltetrahydropyran |

| trans-2,3-Dichloro-4-methyltetrahydropyran |

| Benzenesulfenyl chloride |

| trans-2-Chloro-4-methyl-3-(phenylthio)tetrahydropyran |

| Methanol |

| 2-Methoxy-4-methyltetrahydropyran |

| 2-Hydroxy-4-methyltetrahydropyran |

| 5-Hydroxy-3-methylpentanal |

| Grignard reagent |

| Cyanide |

| 2-Halotetrahydropyran |

| 2-Alkyl-4-methyltetrahydropyran |

Rearrangement Reactions Involving the Dihydropyran Scaffold

The dihydropyran ring is susceptible to several types of rearrangement reactions, driven by thermal energy or catalysis. These transformations often involve the migration of double bonds and allylic groups, leading to isomeric structures.

Thermal Isomerization and Allylic Rearrangements

Thermal decomposition of dihydropyran derivatives, such as cis- and trans-2-methoxy-4-methyl-3,4-dihydro-2H-pyran, has been investigated in the gas phase at temperatures ranging from 287 to 345°C. rsc.org Under these conditions, both isomers decompose via a homogeneous, first-order kinetic process to yield crotonaldehyde (B89634) and methyl vinyl ether. rsc.org This reaction is believed to proceed through a concerted, unimolecular mechanism. rsc.org

The thermal decomposition of various other dihydropyrans has also been a subject of study. For instance, the thermolysis of 3,4-dihydro-2H-pyran and 6-methyl-3,4-dihydro-2H-pyran were examined in 1969. mdpi.com Subsequent studies explored the decomposition of 2-methoxy-3,4-dihydro-2H-pyran and 2-ethoxy-3,4-dihydro-2H-pyran. mdpi.com Computational studies on the thermal decomposition of 3,6-dihydro-2H-pyran, 4-methyl-3,6-dihydro-2H-pyran, and 2,6-dimethyl-3,6-dihydro-2H-pyran suggest a concerted mechanism involving a six-membered cyclic transition state. mdpi.com These studies indicate that methyl substituents on the dihydropyran ring can influence the activation energy of the decomposition process. mdpi.com

Double Bond Migration in Cyclic Enol Ethers

The migration of the double bond within the dihydropyran ring is a key transformation that can be influenced by various catalysts. For instance, 4-methylenetetrahydropyran can be isomerized to 4-methyl-5,6-dihydropyran in the presence of sodium on aluminum oxide. Furthermore, both of these isomers can be converted to the vinyl ether, 4-methyl-2,3-dihydropyran, using iron pentacarbonyl as a catalyst. Ruthenium carbene complexes, such as Grubbs' catalysts, activated by hydride sources like sodium hydride or sodium borohydride, can also catalyze the double bond migration in allyl ethers to form cyclic enol ethers. organic-chemistry.org

Oxidation and Reduction Pathways

The dihydropyran ring can undergo a variety of oxidation and reduction reactions, leading to the formation of diverse functionalized products. These pathways often involve reactive oxygen species and proceed through key intermediates.

Sensitized Photooxygenation and Singlet Oxygenation Mechanisms

Sensitized photooxygenation of dihydropyran derivatives has been a subject of detailed mechanistic studies. acs.orgsioc-journal.cn The reaction of singlet oxygen with compounds like 3,4-dihydro-6-methyl-2H-pyran-5-carboxylic acid ethyl ester leads to the formation of hydroperoxides. acs.org Singlet oxygen, a highly reactive form of oxygen, participates in ene reactions with allylic systems, abstracting a proton to form an allyl hydroperoxide. wikipedia.org The mechanism of these reactions is complex and has been proposed to proceed through various intermediates, including perepoxides, zwitterions, or biradicals, depending on the specific olefinic system. dtic.mil The "cis effect" is a notable trend in the reaction of singlet oxygen with trisubstituted alkenes and enol ethers, where abstraction of allylic hydrogens preferentially occurs from the more substituted side of the double bond. cuny.edu

Role of Peroxides and Dioxetane Intermediates

Hydroperoxides formed during the photooxygenation of dihydropyrans can subsequently transform into dioxetanes. acs.org Dioxetanes are four-membered ring structures containing a peroxide linkage and are considered high-energy intermediates. rsc.orgresearchgate.net The formation of 1,2-dioxetanes can occur through the [2+2] cycloaddition of singlet oxygen to the double bond of the enol ether. wikipedia.orgnih.gov However, for aliphatic olefins containing alpha-hydrogens, the primary products are typically allylic hydroperoxides rather than dioxetanes. nih.gov The thermal decomposition of dioxetanes can lead to the formation of carbonyl compounds and is often associated with chemiluminescence. researchgate.netnih.gov

Disproportionation Reactions (e.g., Cannizzaro Reaction) of Dihydropyran Carbaldehydes

Dihydropyran carbaldehydes that lack an alpha-hydrogen can undergo disproportionation reactions, such as the Cannizzaro reaction, in the presence of a strong base. wikipedia.orglibretexts.orgresearchgate.net This redox reaction involves the simultaneous oxidation of one aldehyde molecule to a carboxylic acid and the reduction of another to a primary alcohol. wikipedia.orgyoutube.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the aldehyde, followed by a hydride transfer to a second aldehyde molecule. wikipedia.orglibretexts.org

A quantum-chemical study of the disproportionation of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde in the Cannizzaro reaction has suggested two possible pathways for the hydride transfer, depending on the mutual arrangement of the reacting molecules. researchgate.net This reaction highlights a key transformation pathway for dihydropyran derivatives bearing a carbaldehyde group.

Interactive Data Table: Thermal Decomposition of Dihydropyran Derivatives

| Compound | Temperature Range (°C) | Products | Reaction Order |

| cis-2-methoxy-4-methyl-3,4-dihydro-2H-pyran | 287 - 345 | Crotonaldehyde, Methyl vinyl ether | First |

| trans-2-methoxy-4-methyl-3,4-dihydro-2H-pyran | 287 - 345 | Crotonaldehyde, Methyl vinyl ether | First |

| 3,4-dihydro-2H-pyran | Not specified | Not specified | Not specified |

| 6-methyl-3,4-dihydro-2H-pyran | Not specified | Not specified | Not specified |

| 2-methoxy-3,4-dihydro-2H-pyran | Not specified | Not specified | Not specified |

| 2-ethoxy-3,4-dihydro-2H-pyran | Not specified | Not specified | Not specified |

| 3,6-dihydro-2H-pyran | 311 - 360 | Formaldehyde (B43269), 1,3-butadiene (B125203) | Not specified |

| 4-methyl-3,6-dihydro-2H-pyran | 311 - 360 | Formaldehyde, 2-methyl-1,3-butadiene | Not specified |

| 2,6-dimethyl-3,6-dihydro-2H-pyran | 311 - 360 | Acetaldehyde, 1,3-pentadiene | Not specified |

Thermal Decomposition Pathways and Mechanistic Interpretations

The thermal decomposition of this compound and its derivatives has been a subject of significant interest in the study of unimolecular gas-phase reactions. Research into the thermolysis of related dihydropyran structures provides a comprehensive framework for understanding the mechanistic pathways that govern these transformations. The decomposition of these compounds is consistently characterized as a homogeneous, unimolecular process that follows first-order kinetics. mdpi.com The primary mechanism involves a concerted, retro-Diels-Alder reaction, proceeding through a six-membered cyclic transition state. mdpi.comusc.edu.co

Studies on various dihydropyrans have shown that the presence and position of substituent groups, such as methyl groups, can influence the activation energy of the decomposition reaction. mdpi.com For instance, computational studies on isomers like 4-methyl-3,6-dihydro-2H-pyran have revealed that methyl substituents can decrease the activation free energy of the molecules. mdpi.comusc.edu.co This effect is attributed to the stabilization of the transition state. mdpi.com

A detailed investigation into the thermal decomposition of cis- and trans-2-methoxy-4-methyl-3,4-dihydro-2H-pyran in the gas phase between 287 and 345°C demonstrated that both isomers decompose to yield crotonaldehyde and methyl vinyl ether. rsc.org This reaction proceeds via a homogeneous process that adheres to first-order kinetics, supporting a concerted unimolecular decomposition mechanism. rsc.org

The gas-phase pyrolysis of the parent compound, 3,4-dihydro-2H-pyran, has been found to yield acrolein and ethylene (B1197577) as the sole products between 316 and 389°C. rsc.org This decomposition was also determined to be a first-order homogeneous process. rsc.org The nature of the products strongly indicates a retro-Diels-Alder pathway.

The following table summarizes key kinetic data from thermal decomposition studies of various dihydropyran derivatives, which provides insight into the expected behavior of this compound.

| Compound | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Key Findings |

| 3,4-dihydro-2H-pyran | 316–389 | 219.4 | First-order homogeneous process yielding acrolein and ethylene. rsc.org |

| 6-methyl-3,4-dihydro-2H-pyran | 330–370 | 214.2 | Decomposition occurs through a unimolecular, and concerted reaction. mdpi.com |

| trans-2-methoxy-4-methyl-3,4-dihydro-2H-pyran | 287–345 | 201.5 | Decomposed to give crotonaldehyde and methyl vinyl ether. rsc.org |

| cis-2-methoxy-4-methyl-3,4-dihydro-2H-pyran | 287–345 | 196.0 | Decomposed to give crotonaldehyde and methyl vinyl ether. rsc.org |

| 4-methyl-3,6-dihydro-2H-pyran | 311–361 | 209.5 | Methyl substituent decreases the activation free energy. mdpi.comusc.edu.co |

The mechanistic interpretation for the thermal decomposition of these dihydropyrans, including by extension this compound, involves the concerted cleavage of the C-O and C-C bonds within the pyran ring. This pericyclic reaction is thermally allowed and proceeds through a transition state that resembles the products. The electron movement within the ring leads to the simultaneous formation and breaking of bonds, resulting in the formation of a stable conjugated diene and a carbonyl compound. mdpi.com For this compound, the expected products of thermal decomposition would be isoprene (B109036) and formaldehyde, following the established retro-Diels-Alder pathway.

Derivatization and Functionalization of the 3,4 Dihydro 4 Methyl 2h Pyran Core Structure

Protecting Group Chemistry Employing Dihydropyrans

The most common application of dihydropyran derivatives in organic synthesis is as a protecting group for alcohols. The reaction of an alcohol with 3,4-dihydro-2H-pyran, a close analog of 3,4-Dihydro-4-methyl-2H-pyran, results in the formation of a tetrahydropyranyl (THP) ether. wikipedia.orgd-nb.info This strategy is widely employed due to the ease of installation and removal of the THP group, as well as its stability under a broad range of reaction conditions. d-nb.infothieme-connect.de

The formation of a tetrahydropyranyl (THP) ether from an alcohol and a dihydropyran, such as this compound, is an acid-catalyzed process. youtube.comorganicchemistrytutor.com The mechanism involves the protonation of the double bond of the dihydropyran to form a resonance-stabilized carbocation. youtube.com The alcohol then acts as a nucleophile, attacking the carbocation to form the THP ether. youtube.com A variety of acid catalysts can be employed for this transformation, including p-toluenesulfonic acid (p-TsOH), pyridinium (B92312) p-toluenesulfonate (PPTS), and Lewis acids like boron trifluoride etherate. nih.govsigmaaldrich.com The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.com

The cleavage of THP ethers to regenerate the alcohol is also typically achieved under acidic conditions. youtube.comorganicchemistrytutor.com The mechanism is essentially the reverse of the formation process. Protonation of the ether oxygen is followed by the elimination of the alcohol and formation of the resonance-stabilized carbocation, which is then quenched by water or another nucleophile. youtube.com Mild acidic conditions, such as acetic acid in a mixture of THF and water, are often sufficient for deprotection. nih.gov The lability of the THP group in the presence of acid is a key feature of its utility as a protecting group. organicchemistrytutor.com

| Reaction | Catalyst/Reagent | Conditions |

| Formation of THP ether | p-Toluenesulfonic acid (p-TsOH) | Anhydrous DCM, Room Temperature |

| Formation of THP ether | Boron trifluoride etherate (BF₃·Et₂O) | Mild conditions |

| Cleavage of THP ether | Acetic acid/THF/H₂O | 45 °C |

| Cleavage of THP ether | Zirconium tetrachloride (ZrCl₄) | Methanol (B129727), Room Temperature |

This table summarizes common conditions for the formation and cleavage of tetrahydropyranyl ethers. nih.govsigmaaldrich.comcommonorganicchemistry.comresearchgate.net

In polymer chemistry, the use of labile protecting groups is crucial for the synthesis of functional polymers with well-defined architectures. The acid-labile nature of the THP ether makes it a valuable tool in this field. For instance, hydroxyl-functionalized monomers can be protected with a dihydropyran derivative prior to polymerization. This allows for the polymerization to proceed without interference from the reactive hydroxyl groups. Subsequent to polymerization, the THP protecting groups can be removed under mild acidic conditions to unmask the hydroxyl functionalities along the polymer backbone, yielding a functional polymer. This strategy has been employed to create polymers with tailored properties for various applications.

Introduction of Functional Groups on the Dihydropyran Ring

Beyond its role in protecting group chemistry, the dihydropyran ring itself can be functionalized to introduce a variety of substituents, leading to a diverse array of derivatives with potential applications in medicinal chemistry and materials science.

Halogenated dihydropyran derivatives are valuable synthetic intermediates. The addition of hydrohalic acids, such as HCl and HBr, to the double bond of dihydropyran proceeds readily to form 2-halotetrahydropyrans. sigmaaldrich.com These compounds are often used in situ for further transformations due to their reactivity. sigmaaldrich.com For example, the reaction of aldehydes and ketones with homopropargylic alcohols in the presence of a Lewis acid like 1–n-Butyl-3-methylimidazolium chloroaluminate can yield 4-chloro-dihydropyran derivatives. orientjchem.org Similarly, the use of gallium(III) halides can also produce halogenated tetrahydropyrans. organic-chemistry.org The presence of a halogen atom on the dihydropyran ring provides a handle for subsequent nucleophilic substitution or cross-coupling reactions, enabling the introduction of a wide range of functional groups.

| Halogenating Agent | Product Type | Reference |

| Hydrochloric acid (HCl) | 2-chlorotetrahydropyran | sigmaaldrich.com |

| Hydrobromic acid (HBr) | 2-bromotetrahydropyran | sigmaaldrich.com |

| 1–n-Butyl-3-methylimidazolium chloroaluminate | 4-chloro-dihydropyran derivatives | orientjchem.org |

| Gallium(III) halides | Halogenated tetrahydropyrans | organic-chemistry.org |

This table provides examples of reagents used for the synthesis of halogenated dihydropyran derivatives.

The dihydropyran ring can be functionalized at several positions through various synthetic strategies. For instance, inverse-electron-demand hetero-Diels-Alder reactions between α,β-unsaturated carbonyl compounds and electron-rich olefins are a powerful method for constructing substituted dihydropyran rings with high diastereo- and enantioselectivity. organic-chemistry.org Additionally, the condensation reaction between dienophiles and α,β-unsaturated hydrazone azadienes with dimethyl oxoglutaconate has been shown to produce highly substituted dihydropyrans. nih.gov These methods allow for the controlled introduction of substituents at different positions on the pyran ring, leading to a wide range of structurally diverse molecules. organic-chemistry.orgnih.gov An efficient diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides has been developed from the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium. nih.gov

Chiral Derivatization and Stereochemical Control

The introduction of chirality and the control of stereochemistry are of paramount importance in the synthesis of biologically active molecules. The derivatization of the dihydropyran ring can be performed in a stereocontrolled manner to generate specific stereoisomers.

The reaction of a chiral alcohol with an achiral dihydropyran results in the formation of a mixture of diastereomers, as a new stereocenter is created at the anomeric carbon. thieme-connect.defiveable.me This can complicate purification and characterization. To address this, chiral derivatizing agents can be employed to convert a mixture of enantiomers into a mixture of diastereomers, which can then be separated or analyzed using techniques like HPLC or NMR spectroscopy. wikipedia.org

Furthermore, stereochemical control can be exerted during the synthesis of the dihydropyran ring itself. As mentioned earlier, asymmetric hetero-Diels-Alder reactions catalyzed by chiral Lewis acids can provide access to enantioenriched dihydropyran derivatives. organic-chemistry.org The stereochemical outcome of reactions involving dihydropyran derivatives can also be influenced by the existing stereochemistry within the molecule, a concept known as substrate stereochemical control. youtube.com In some cases, a temporary chiral auxiliary is attached to the molecule to direct the stereochemical course of a reaction, after which it is removed. youtube.com The presence of substituents on the dihydropyran ring can also influence the stereoselectivity of subsequent reactions. For example, the presence of a halogen atom adjacent to the acetal (B89532) carbon in a tetrahydropyran (B127337) can exert a high degree of stereochemical control in substitution reactions. nih.gov

Synthesis of Fused Pyran Systems and Polycyclic Derivatives

The construction of fused pyran rings and complex polycyclic systems from dihydropyran precursors is a significant area of synthetic chemistry, providing access to a wide variety of natural and synthetic products with important industrial and biomedical applications. espublisher.comresearchgate.net Methodologies for creating these intricate molecular architectures often involve intramolecular cyclization reactions or cycloadditions, where the dihydropyran ring is either formed in conjunction with an adjacent ring or acts as a scaffold for subsequent annulation.

One prominent strategy for building fused pyran rings is through intramolecular palladium-catalyzed reactions. espublisher.comespublisher.com The intramolecular Heck reaction, in particular, has been effectively utilized to construct fused pyran rings from appropriately substituted O-allylated ethers. espublisher.comresearchgate.net This process involves the palladium(0)-catalyzed reaction of an alkenyl palladium(II) intermediate with an unactivated double bond, leading to the formation of an alkyl palladium complex. A subsequent β-H elimination step affords the final fused pyran ring system. espublisher.com This methodology has proven useful for creating a variety of fused pyran derivatives under relatively mild conditions. espublisher.comespublisher.com

The reaction conditions for these palladium-catalyzed cyclizations have been optimized, often employing a catalyst system of palladium(II) acetate (B1210297) (Pd(OAc)₂) with triphenylphosphine (B44618) (PPh₃), a base such as cesium carbonate (Cs₂CO₃), and a phase-transfer catalyst like tetrabutylammonium (B224687) chloride (TBAC) in a solvent like N,N-Dimethylformamide (DMF). espublisher.comresearchgate.netespublisher.com

| Substrate Type | Catalyst System | Base | Solvent | Temperature (°C) | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| o-Allylated Vinyl Bromoaldehyde Derivative | Pd(OAc)₂ (10 mol%), PPh₃ (0.25 equiv.) | Cs₂CO₃ (1.5 equiv.) | DMF | 80-85 | Fused Pyran Derivative | 75 | espublisher.comresearchgate.netespublisher.com |

| o-Methallylated Ether | Pd(OAc)₂ | Cs₂CO₃ | DMF | 80-85 | Tetracyclic Pyran Derivative (via C-H activation) | Good | espublisher.com |

Another powerful tool for the synthesis of fused pyran systems is the hetero-Diels-Alder reaction. sigmaaldrich.comwikipedia.org This variant of the classic Diels-Alder reaction involves a diene or dienophile containing a heteroatom, such as oxygen. sigmaaldrich.com It represents a [4+2] cycloaddition that reliably forms six-membered heterocyclic rings. sigmaaldrich.comwikipedia.orgorganic-chemistry.org This reaction can be employed to synthesize fused pyrano derivatives, such as 2H-pyrano[2,3-d]pyrimidine-2,4(3H)-diones, by reacting dienophiles like N-vinyl-2-oxazolidinone with 5-arylidene-1,3-dimethylbarbituric acids. rsc.org These cycloadditions can proceed with high regio- and diastereoselectivity. rsc.org

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Resulting Fused System | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Arylidene-1,3-dimethylbarbituric acids | N-vinyl-2-oxazolidinone | 2H-pyrano[2,3-d]pyrimidine-2,4(3H)-diones | 50-52 | rsc.org |

| 3-Aryl-2-benzoyl-2-propenenitriles | N-vinyl-2-oxazolidinone | 4-Aryl-3,4-dihydro-2-(2-oxo-3-oxazolidinyl)-2H-pyrans | 37-65 | rsc.org |

In addition to these methods, base-mediated annulation of bis-allenoates has been developed as a pathway to fused-pyran derivatives. rsc.org This approach involves a cyclization and subsequent auto-oxidation process that can be controlled by the choice of base and atmospheric conditions to yield structurally diverse products. rsc.org Furthermore, one-pot syntheses have been devised for creating 3-benzoylamino derivatives of cycloalka[b]pyran-2-ones, which are fused pyran systems, starting from cycloalkanones, N,N-dimethylformamide dimethyl acetal (DMFDMA), and hippuric acid. semanticscholar.org These examples highlight the versatility of synthetic strategies available for elaborating the dihydropyran core into more complex, polycyclic structures.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Palladium(II) acetate (Pd(OAc)₂) |

| Triphenylphosphine (PPh₃) |

| Cesium carbonate (Cs₂CO₃) |

| Tetrabutylammonium chloride (TBAC) |

| N,N-Dimethylformamide (DMF) |

| 2H-pyrano[2,3-d]pyrimidine-2,4(3H)-diones |

| N-vinyl-2-oxazolidinone |

| 5-Arylidene-1,3-dimethylbarbituric acids |

| 3-Aryl-2-benzoyl-2-propenenitriles |

| 4-Aryl-3,4-dihydro-2-(2-oxo-3-oxazolidinyl)-2H-pyrans |

| N,N-dimethylformamide dimethyl acetal (DMFDMA) |

| Hippuric acid |

Advanced Spectroscopic and Computational Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation of Dihydropyrans

Spectroscopy is an indispensable tool in chemical analysis, allowing for the detailed structural elucidation of novel and known compounds. For dihydropyrans, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction (XRD) are routinely employed to confirm identity, purity, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei (such as ¹H and ¹³C), providing detailed information about molecular structure and connectivity. vanderbilt.edu For a molecule like 3,4-Dihydro-4-methyl-2H-pyran, ¹H and ¹³C NMR spectra are fundamental for structural confirmation. The chemical shifts (δ) in the ¹³C NMR spectrum, for instance, are indicative of the electronic environment of each carbon atom.

Advanced, multi-dimensional NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are critical for unambiguous assignment of signals and for delving into the stereochemical and conformational aspects of dihydropyran derivatives. ipb.pt NOESY experiments, in particular, are vital for establishing the relative stereochemistry by identifying protons that are close in space, which allows for the differentiation between diastereomers and the analysis of preferred conformations in solution. ipb.pt For substituted dihydropyrans, the coupling constants between vicinal protons, measured from high-resolution ¹H NMR spectra, can provide quantitative information on dihedral angles, which is essential for detailed conformational analysis. auremn.org.br The chair-like or boat-like conformations of the dihydropyran ring can be investigated by analyzing these scalar couplings.

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C2 | 63.6 |

| C3 | 32.0 |

| C4 | 29.2 |

| C5 | 101.5 |

| C6 | 144.1 |

| CH3 | 22.2 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. masterorganicchemistry.com It is an effective and rapid method for identifying the functional groups present in a molecule. In this compound, the key functional groups are the ether linkage (C-O-C) and the carbon-carbon double bond (C=C) within the heterocyclic ring, as well as the aliphatic C-H bonds.

The IR spectrum of a dihydropyran will typically show characteristic absorption bands:

C=C Stretch: An absorption band in the region of 1650-1700 cm⁻¹ is indicative of the carbon-carbon double bond within the pyran ring.

C-O Stretch: A strong absorption band, typically in the 1050-1250 cm⁻¹ range, corresponds to the C-O stretching vibration of the cyclic ether. libretexts.org

=C-H Stretch: The stretching of the vinylic C-H bond usually appears at wavenumbers just above 3000 cm⁻¹.

C-H Stretch (sp³): Absorptions for the methyl and methylene (B1212753) C-H bonds will be found just below 3000 cm⁻¹.

IR spectroscopy is also highly valuable for monitoring the progress of chemical reactions. For example, in a reaction where a dihydropyran is formed, the appearance of the characteristic C=C and C-O stretching bands can signify the formation of the desired product.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) |

|---|---|---|

| Vinylic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C=C | Stretch | 1650 - 1700 |

| C-O (Ether) | Stretch | 1050 - 1250 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. libretexts.org It provides precise information about the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns. whitman.edu For this compound (C₆H₁₀O), high-resolution mass spectrometry can confirm its elemental composition. The molecular weight is approximately 98.14 g/mol . nih.gov

When a molecule is ionized in the mass spectrometer, typically by electron impact (EI), it forms a molecular ion (M⁺•) which can then undergo fragmentation. youtube.com The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. For this compound, likely fragmentation pathways could include:

Loss of a methyl group: Leading to a fragment with an m/z value corresponding to [M-15]⁺.

Retro-Diels-Alder reaction: A characteristic fragmentation for cyclic ethers and other cyclohexene-like systems, which would cleave the ring into charged and neutral fragments.

Cleavage adjacent to the ether oxygen: The C-O bonds can break, leading to various charged fragments. youtube.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates components of a mixture before they are introduced into the mass spectrometer, making it a powerful tool for the analysis of complex samples. nih.gov

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at standard conditions, its derivatives or related dihydropyran systems can often be crystallized. Single-crystal XRD analysis provides a wealth of information, including bond lengths, bond angles, and torsional angles, which define the exact conformation of the molecule in the solid state. researchgate.net